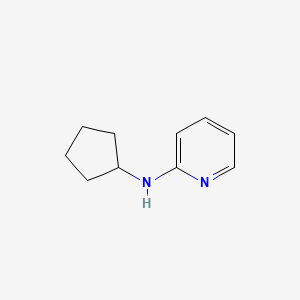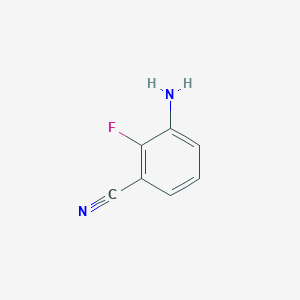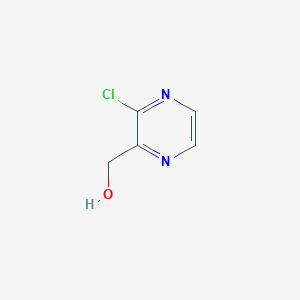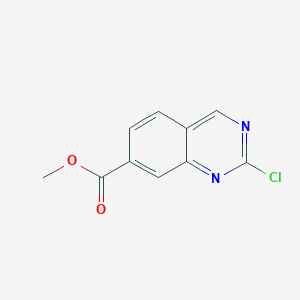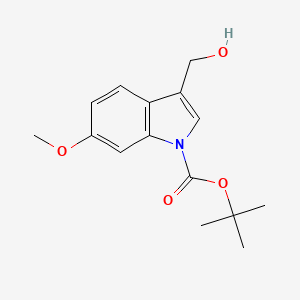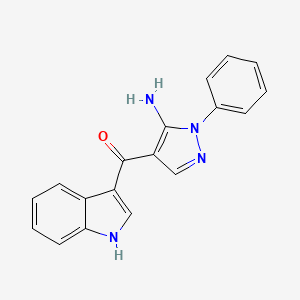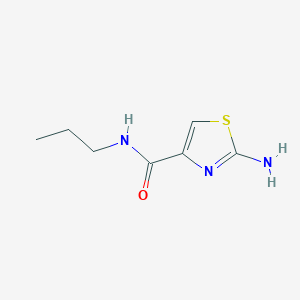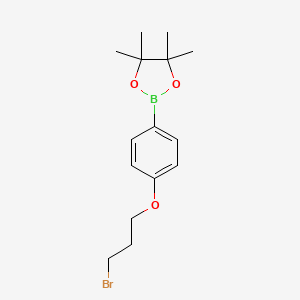
2-(4-(3-Bromopropoxy)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H22BBrO3 and its molecular weight is 341.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés de chalcone
Ce composé a été utilisé dans la synthèse de dérivés de chalcone, qui sont des composés organiques naturels présents dans les plantes . Ces dérivés se sont montrés prometteurs dans les applications pharmaceutiques en raison de leurs caractéristiques structurelles . Par exemple, deux des dérivés de chalcone synthétisés ont montré une activité inhibitrice sur l'α-glucosidase .
Couplage de Suzuki–Miyaura
Le couplage de Suzuki–Miyaura est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Ce composé, étant un ester borique, est un élément de construction précieux dans ce processus . Il est utilisé dans la réaction de couplage croisé de Suzuki–Miyaura en raison de sa faible toxicité et de sa réactivité unique .
Protodéboronation
La protodéboronation est un processus au cours duquel la partie bore est éliminée du composé . Ce composé a été utilisé dans l'étude de la protodéboronation catalytique des esters boriques de pinacol . Ce processus est utile dans l'hydrométhylation formelle des alcènes anti-Markovnikov .
Synthèse d'azides aromatiques
Les azides aromatiques sont des intermédiaires importants dans la synthèse organique et ce composé peut être utilisé dans leur synthèse .
Synthèse de conjugués d'ARN
Les conjugués d'ARN ont des applications importantes dans la recherche biologique et la médecine. Ce composé peut être utilisé dans la synthèse de tels conjugués .
Synthèse d'inhibiteurs de mTOR et de PI3K
mTOR et PI3K sont des cibles importantes dans la thérapie anticancéreuse. Ce composé peut être utilisé dans la synthèse d'inhibiteurs de ces cibles, qui peuvent potentiellement être utilisés comme agents antitumoraux .
Mécanisme D'action
Target of Action
The primary target of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-(3-Bromopropoxy)phenylboronic acid, pinacol ester, is the carbon atoms in organic compounds. This compound is used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the compound, which is a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is facilitated by the relatively stable and environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, affects the biochemical pathway of carbon–carbon bond formation . The reaction enables the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are influenced by environmental factors such as pH . The rate of its reaction is considerably accelerated at physiological pH . Therefore, the compound’s action must be carefully considered when used for pharmacological purposes .
Analyse Biochimique
Biochemical Properties
2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of transient complexes with enzymes, which then catalyze the desired biochemical transformations .
Cellular Effects
The effects of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s bromopropoxy group allows it to form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and at low temperatures, but it may degrade over extended periods or under certain conditions, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including disruptions in metabolic processes and cellular damage. Threshold effects are critical in determining the safe and effective dosage range for this compound in experimental settings .
Metabolic Pathways
2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into active or inactive metabolites, affecting its biological activity and efficacy .
Transport and Distribution
The transport and distribution of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications and ensuring targeted delivery to desired sites of action .
Subcellular Localization
The subcellular localization of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Propriétés
IUPAC Name |
2-[4-(3-bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BBrO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHRXGAAAOXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657395 | |
| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-13-1 | |
| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
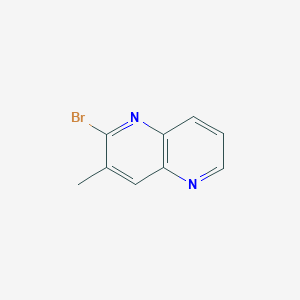

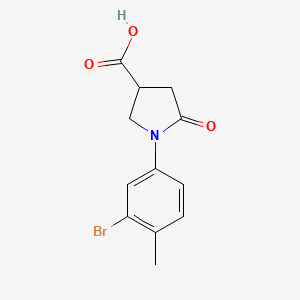

![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)

